molecular formula C20H28N2O2 B7709271 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

Cat. No.: B7709271
M. Wt: 328.4 g/mol
InChI Key: AHSVFHIPVCFPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely contain a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact structure would depend on the specific locations of the butyl, hydroxy, methyl, and pivalamide groups on this core.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the reactivity of the quinoline core and the various functional groups attached to it. Quinoline and its derivatives are known to participate in a wide range of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor .

Mechanism of Action

The mechanism of action of “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” would likely depend on its specific biological targets. Quinoline derivatives have been found to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” would depend on its specific structure and properties. Quinoline and its derivatives should be handled with care due to their potential toxicity .

Future Directions

Future research on “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” and similar compounds could focus on exploring their potential applications in medicine and industry, developing more efficient synthesis methods, and studying their physical and chemical properties in more detail .

Properties

IUPAC Name

N-butyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-6-7-10-22(19(24)20(3,4)5)13-16-12-15-9-8-14(2)11-17(15)21-18(16)23/h8-9,11-12H,6-7,10,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSVFHIPVCFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.